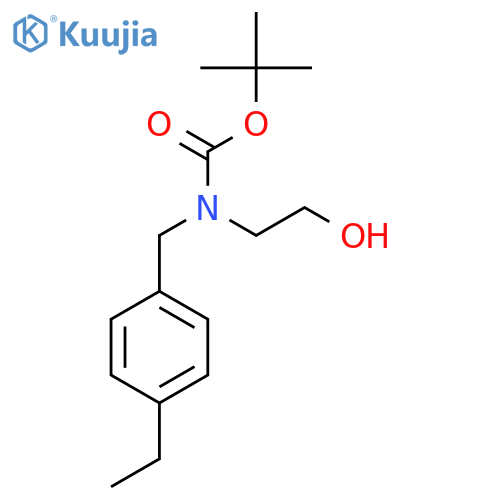

Cas no 2413869-12-0 (tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate)

tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-26665614

- 2413869-12-0

- tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate

- tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate

-

- インチ: 1S/C16H25NO3/c1-5-13-6-8-14(9-7-13)12-17(10-11-18)15(19)20-16(2,3)4/h6-9,18H,5,10-12H2,1-4H3

- InChIKey: AVJDGPVXTUPZHO-UHFFFAOYSA-N

- ほほえんだ: O(C(N(CCO)CC1C=CC(CC)=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 279.18344366g/mol

- どういたいしつりょう: 279.18344366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 49.8Ų

tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26665614-1.0g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 95.0% | 1.0g |

$743.0 | 2025-03-20 | |

| Enamine | EN300-26665614-10.0g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 95.0% | 10.0g |

$3191.0 | 2025-03-20 | |

| Enamine | EN300-26665614-0.05g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 95.0% | 0.05g |

$624.0 | 2025-03-20 | |

| Enamine | EN300-26665614-5.0g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 95.0% | 5.0g |

$2152.0 | 2025-03-20 | |

| Enamine | EN300-26665614-0.1g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 95.0% | 0.1g |

$653.0 | 2025-03-20 | |

| Enamine | EN300-26665614-0.5g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 95.0% | 0.5g |

$713.0 | 2025-03-20 | |

| Enamine | EN300-26665614-0.25g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 95.0% | 0.25g |

$683.0 | 2025-03-20 | |

| Enamine | EN300-26665614-10g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 10g |

$3191.0 | 2023-09-12 | ||

| Enamine | EN300-26665614-1g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 1g |

$743.0 | 2023-09-12 | ||

| Enamine | EN300-26665614-5g |

tert-butyl N-[(4-ethylphenyl)methyl]-N-(2-hydroxyethyl)carbamate |

2413869-12-0 | 5g |

$2152.0 | 2023-09-12 |

tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamateに関する追加情報

Introduction to tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate (CAS No. 2413869-12-0)

Tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2413869-12-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate, including its tert-butyl and hydroxyethyl substituents, contribute to its distinctive chemical properties and potential biological activities.

The synthesis and characterization of tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate have been subjects of extensive research due to its potential utility as an intermediate in the production of bioactive molecules. The presence of the 4-ethylphenyl moiety in its structure suggests possible interactions with biological targets, making it a candidate for further exploration in medicinal chemistry. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of this compound, which could accelerate its development into a lead compound for therapeutic applications.

In the context of contemporary pharmaceutical research, carbamates have been increasingly studied for their ability to modulate enzyme activity and receptor binding. The hydroxyethyl group in tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate introduces a polar region that may enhance solubility and bioavailability, critical factors in drug design. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound's interactions with biological targets. These structural attributes make this compound a promising candidate for further investigation.

Recent studies have highlighted the role of carbamates in the development of novel antimicrobial agents. The structural framework of tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate aligns with known scaffolds that exhibit antimicrobial properties. Researchers have utilized high-throughput screening techniques to identify derivatives of this compound that exhibit enhanced activity against resistant bacterial strains. These findings underscore the importance of exploring structurally diverse carbamates as potential alternatives to conventional antibiotics.

The chemical stability and reactivity of tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate are also areas of active investigation. Studies have demonstrated that carbamates can undergo hydrolysis under certain conditions, releasing carboxylic acids and amines. Understanding these degradation pathways is crucial for optimizing the synthesis and storage conditions of this compound. Advances in green chemistry principles have led to the development of more sustainable methods for producing carbamates, which could be applied to the synthesis of tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate.

In addition to its pharmaceutical applications, tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate has shown potential in material science. The compound's ability to form stable complexes with metal ions has been explored for applications in catalysis and sensing technologies. Recent research has demonstrated that this carbamate can act as a ligand in transition metal complexes, facilitating various chemical transformations. Such findings open up new avenues for utilizing this compound beyond traditional pharmaceutical contexts.

The regulatory landscape for carbamates varies by region, with guidelines governing their use in pharmaceuticals and agrochemicals. Ensuring compliance with these regulations is essential for researchers and manufacturers working with compounds like tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate. Recent updates to regulatory standards emphasize the importance of environmental safety and toxicity assessments, which are critical considerations in the development and commercialization of new chemical entities.

Future directions in the study of tert-butyl N-(4-ethnic phenymethylnaphthylethanolamine) include exploring its derivatives for enhanced biological activity and improved pharmacokinetic profiles. Computational methods such as molecular dynamics simulations and quantum mechanical calculations are being employed to predict the behavior of this compound in complex biological systems. These approaches will help researchers design more effective derivatives with tailored properties for specific therapeutic applications.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are identified and optimized. AI-driven platforms can analyze vast datasets to identify promising candidates like tert-butyl N-(ethnic phenymethylnaphthylethanolamine) based on their structural features and predicted biological activities. This technology has accelerated the pace of drug development, enabling researchers to focus on compounds with higher likelihoods of success in clinical trials.

In conclusion, tert-butyl N-(ethnic phenymethylnaphthylethanolamine) (CAS No. 2413869-12-0) is a multifaceted compound with significant potential in pharmaceuticals, material science, and beyond. Its unique structural features make it a valuable scaffold for developing novel bioactive molecules, while recent advancements in synthetic chemistry and computational methods continue to expand its applications. As research progresses, this compound is likely to play an increasingly important role in addressing global challenges in medicine and technology.

2413869-12-0 (tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate) 関連製品

- 2098095-02-2(2-(1-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)

- 49776-82-1(6-Heptenyl Isothiocyanate)

- 1806178-83-5(5-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

- 852388-71-7(N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide)

- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)

- 1182922-68-4(5-(4-Butylphenyl)thiazol-2-amine)

- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)

- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)

- 2171622-59-4(4-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)